

A Comparative Guide to the Mass Spectrometry Analysis of Butanoyl Azide

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Compound of Interest

Compound Name: Butanoyl azide

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This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) analysis of **butanoyl azide** with related short-chain acyl compounds. The information presented herein is intended to support researchers in identifying and characterizing this reactive intermediate. This document includes predicted fragmentation patterns, comparative data with analogous compounds, detailed experimental protocols, and visualizations of the fragmentation pathway and experimental workflow.

Comparison of Mass Spectra

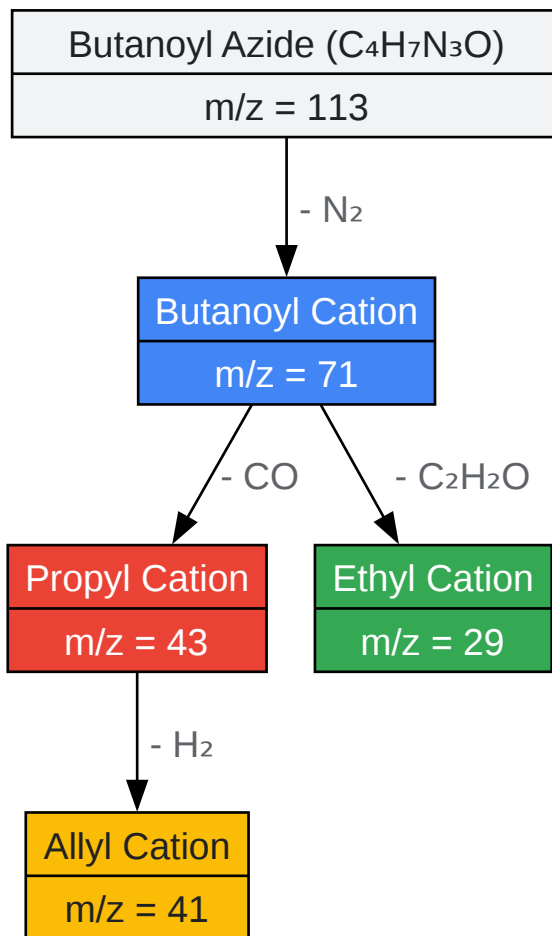
The electron ionization mass spectrum of **butanoyl azide** is characterized by its facile loss of a nitrogen molecule (N_2) to form a stable acylium ion. This behavior is a hallmark of acyl azides. For comparative purposes, the mass spectra of butanoyl chloride, propionyl azide, and pentanoyl azide are also presented. The data for **butanoyl azide**, propionyl azide, and pentanoyl azide are predicted based on established fragmentation principles of acyl compounds, while the data for butanoyl chloride is derived from the NIST Mass Spectrometry Data Center.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Fragment Ions (m/z) and Predicted Relative Abundance
Butanoyl Azide	C ₄ H ₇ N ₃ O	113.12	71 ([M-N ₂] ⁺ , base peak), 43 ([C ₃ H ₇] ⁺), 41 ([C ₃ H ₅] ⁺), 29 ([C ₂ H ₅] ⁺), 27 ([C ₂ H ₃] ⁺)
Butanoyl Chloride	C ₄ H ₇ ClO	106.55	71 ([M-Cl] ⁺), 43 ([C ₃ H ₇] ⁺ , base peak), 41 ([C ₃ H ₅] ⁺), 27 ([C ₂ H ₃] ⁺)
Propionyl Azide	C ₃ H ₅ N ₃ O	99.09	57 ([M-N ₂] ⁺ , base peak), 29 ([C ₂ H ₅] ⁺), 28 ([CO] ⁺)
Pentanoyl Azide	C ₅ H ₉ N ₃ O	127.14	85 ([M-N ₂] ⁺ , base peak), 57 ([C ₄ H ₉] ⁺), 41 ([C ₃ H ₅] ⁺), 29 ([C ₂ H ₅] ⁺)

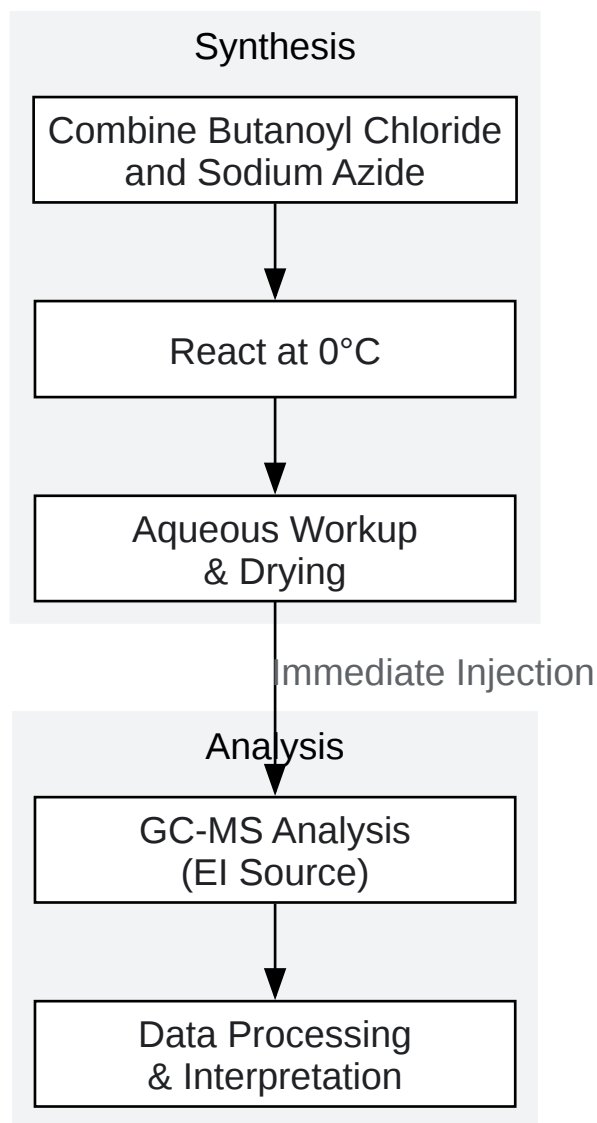
Fragmentation Pathway of Butanoyl Azide

The primary fragmentation pathway of **butanoyl azide** under electron ionization involves the initial loss of a neutral nitrogen molecule to form the butanoyl cation. This acylium ion is the base peak in the predicted spectrum and undergoes further fragmentation.

Predicted EI-MS Fragmentation of Butanoyl Azide



Workflow for Butanoyl Azide Analysis



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